

Synthetic Peptide Histidine Isoleucine (PHI) for In Vitro Research: Applications and Protocols

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Compound of Interest

Compound Name: *Peptide histidine isoleucine*

Cat. No.: *B1591452*

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Introduction

Synthetic **Peptide Histidine Isoleucine** (PHI) is a 27-amino acid neuropeptide belonging to the glucagon/secretin superfamily of hormones.[1][2] Co-synthesized and sharing sequence homology with Vasoactive Intestinal Peptide (VIP), PHI plays a crucial role as a neurotransmitter and hormone in various physiological processes within the gastrointestinal, central nervous, and reproductive systems.[3][4] In vitro studies are essential to delineate its specific biological functions and signaling pathways, making it a molecule of interest for therapeutic development.

PHI exerts its effects primarily through interaction with G protein-coupled receptors (GPCRs), most notably the VPAC2 receptor.[5][6] This binding initiates downstream signaling cascades, including the adenylyl cyclase-cyclic AMP (cAMP) pathway and the mitogen-activated protein kinase (MAPK) pathway, leading to diverse cellular responses such as cell proliferation, differentiation, and hormone secretion.[7][8]

This document provides detailed application notes and protocols for the in vitro study of synthetic PHI, designed to assist researchers in investigating its mechanism of action and biological effects.

Data Presentation

Quantitative Data Summary

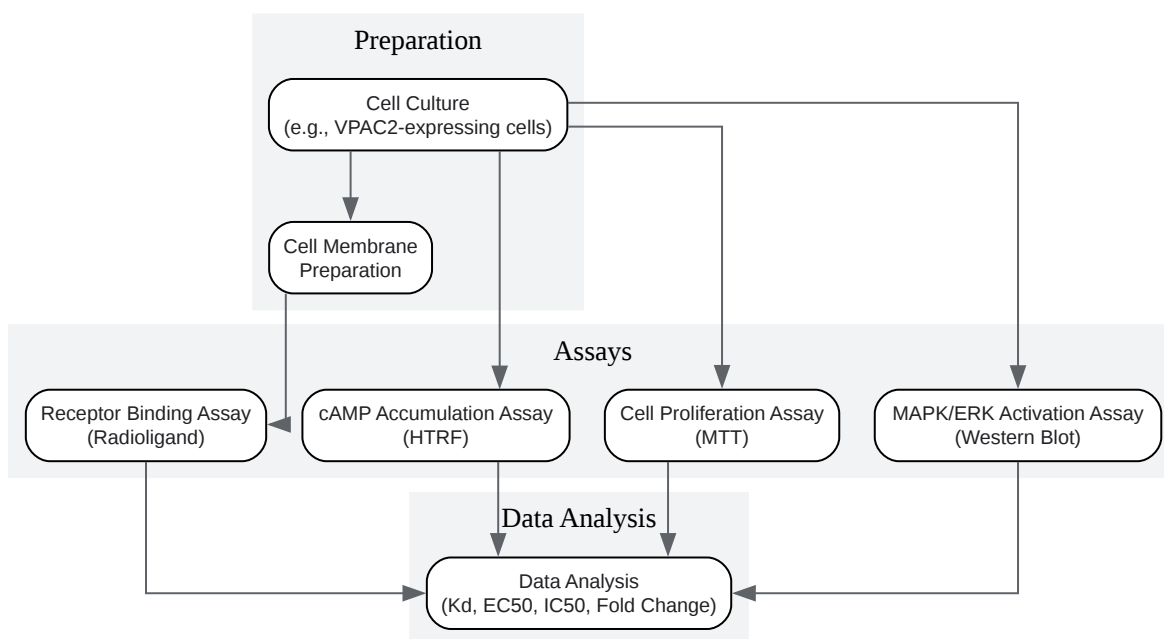
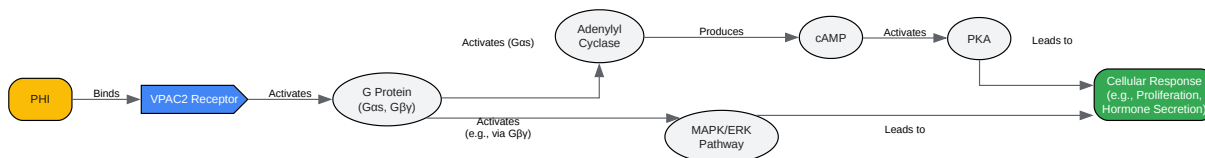
The following table summarizes key quantitative data for the in vitro activity of **Peptide Histidine Isoleucine**.

Parameter	Value	Cell/Tissue Type	Reference
Receptor Binding Affinity (Kd)			
High-affinity site	27 pM	Rat liver membranes	[9]
Low-affinity site	512 pM	Rat liver membranes	[9]
Functional Activity (EC50)			
cAMP Production (goldfish PHI/PHV receptor)	93 nM	Goldfish PHI/PHV receptor expressing cells	[9]
Cell Proliferation			
Inhibition of Neuroblastoma Cell Proliferation	Effective at 10^{-13} M	Mouse neuroblastoma cell line (Neuro2a)	[7]

Signaling Pathways and Experimental Workflows

PHI Signaling Pathway

PHI binding to the VPAC2 receptor activates G α s, which in turn stimulates adenylyl cyclase (AC) to produce cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), leading to various cellular responses. Alternatively, PHI can signal through G $\beta\gamma$ subunits or other G proteins to activate the MAPK/ERK cascade.



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